![molecular formula C6H7N3O4 B1301214 methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate CAS No. 309740-49-6](/img/structure/B1301214.png)
methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
Overview
Description
“Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C6H7N3O4 . It has a molecular weight of 185.14 .
Synthesis Analysis
The synthesis of pyrazole derivatives like “methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate” often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The compound can be obtained regiospecifically and in very good yields .Molecular Structure Analysis
The molecular structure of “methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazoles, including “methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They can undergo various reactions, including radical addition followed by intramolecular cyclization .Physical And Chemical Properties Analysis
“Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate” is a white to yellow to yellow-brown solid or liquid . The melting point and boiling point are not specified in the search results .Scientific Research Applications
Material Science
In material science, this compound is explored for its potential in creating new materials with unique properties. Its robust structure can be incorporated into polymers to enhance their stability and durability. It’s also studied for its electrical conductivity properties, which could be beneficial in the development of advanced semiconductors and electronic devices .
Environmental Science
Researchers are investigating the use of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate in environmental science, particularly in the degradation of pollutants. Its chemical structure may help in the breakdown of hazardous substances, thus reducing environmental toxicity and aiding in waste management efforts .
Analytical Chemistry
In analytical chemistry, this compound’s derivatives are used as reagents or markers in chemical assays. They can help in the detection and quantification of various substances, playing a crucial role in the development of new diagnostic tests and analytical techniques .
Biochemistry
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is being studied for its interactions with biological molecules. It serves as a key molecule in understanding enzyme mechanisms and receptor-ligand interactions, which is fundamental in the field of biochemistry .
Pharmacology
In pharmacology, this compound is a precursor in the synthesis of various drugs. Its modification leads to the development of compounds with potential therapeutic effects. It’s particularly relevant in the design of drugs targeting neurological disorders and inflammatory diseases .
Medicine
The compound’s derivatives are being researched for their medicinal properties. They show promise in antibacterial, anti-inflammatory, and anticancer applications. This makes them valuable candidates for further drug development and clinical trials .
Safety and Hazards
Future Directions
The future directions for “methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate” and similar compounds are likely to involve further exploration of their applications in various fields of science, including medicinal chemistry, drug discovery, and more . The development of novel strategies for the synthesis of pyrazole derivatives is also an area of ongoing research .
properties
IUPAC Name |
methyl 2-methyl-4-nitropyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-5(6(10)13-2)4(3-7-8)9(11)12/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWHCLPGJQUYRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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